molecular formula C8H6FNO B1280648 3-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 219873-06-0

3-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B1280648
CAS No.: 219873-06-0
M. Wt: 151.14 g/mol
InChI Key: YGAURRAHPYQHDC-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

To a solution of 3-fluoro-4-formylbenzonitrile (3.6 g, 24.1 mmol) in methanol (40 mL) was added sodium borohydride (0.304 g, 8.04 mmol) slowly at room temperature. After 20 min., the reaction was complete by HPLC and LCMS. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with water (˜5 mL; stirred for 20 min.), and the methanol was removed under reduced pressure. The aqueous residue was diluted with dichloromethane (80 mL), washed with water (50 mL), and collected. The aqueous layer was extracted with dichloromethane (40 mL), and the combined organic layers were dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 3-fluoro-4-(hydroxymethyl)benzonitrile (3.51 g, 23.2 mmol, 96% yield) as a yellow solid. The compound had an HPLC ret. time=0.720 min.−Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. MS M+1=152.09. 1H NMR (500 MHz, CDCl3) δ ppm 4.85 (s, 2H), 7.35 (dd, J=9.43, 1.66 Hz, 1H), 7.50 (dd, J=7.91, 1.25 Hz, 1H), and 7.65 (t, J=7.49 Hz, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.304 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=[O:11])[C:5]#[N:6].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH2:10][OH:11])[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1C=O
Name
Quantity
0.304 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (˜5 mL; stirred for 20 min.)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The aqueous residue was diluted with dichloromethane (80 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.2 mmol
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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